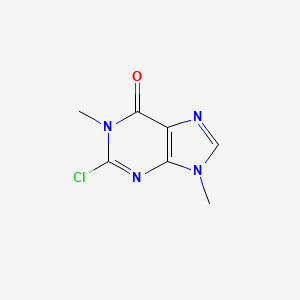
(2Z)-2-benzylidenecycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-benzylidenecycloheptan-1-one is an organic compound characterized by a benzylidene group attached to a cycloheptanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidenecycloheptan-1-one typically involves the aldol condensation reaction between benzaldehyde and cycloheptanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
The reaction proceeds through the formation of an enolate ion from cycloheptanone, which then reacts with benzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-benzylidenecycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Can undergo nucleophilic substitution reactions at the benzylidene group.
Cyclization: Can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂)
Cyclization: Acid or base catalysts, elevated temperatures
Major Products Formed
Oxidation: Benzylidene cycloheptanone carboxylic acid
Reduction: Benzylidene cycloheptanol
Substitution: Benzylidene cycloheptanone derivatives
Cyclization: Polycyclic compounds
Applications De Recherche Scientifique
(2Z)-2-benzylidenecycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of (2Z)-2-benzylidenecycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-2-benzylidenecyclohexan-1-one: Similar structure but with a six-membered ring.
(2Z)-2-benzylidenecyclopentan-1-one: Similar structure but with a five-membered ring.
(2Z)-2-benzylidenecyclooctan-1-one: Similar structure but with an eight-membered ring.
Uniqueness
(2Z)-2-benzylidenecycloheptan-1-one is unique due to its seven-membered ring, which imparts different chemical and physical properties compared to its analogs
Propriétés
Formule moléculaire |
C14H16O |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
(2Z)-2-benzylidenecycloheptan-1-one |
InChI |
InChI=1S/C14H16O/c15-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2/b13-11- |
Clé InChI |
BQCRDGOBIZRDJH-QBFSEMIESA-N |
SMILES isomérique |
C1CC/C(=C/C2=CC=CC=C2)/C(=O)CC1 |
SMILES canonique |
C1CCC(=CC2=CC=CC=C2)C(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


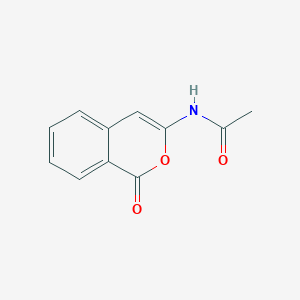

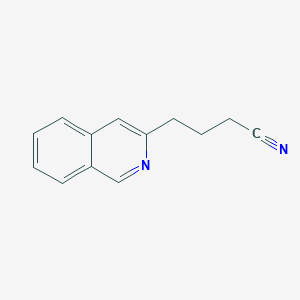
![Indeno[1,2,3-de]isoquinoline](/img/structure/B11900130.png)
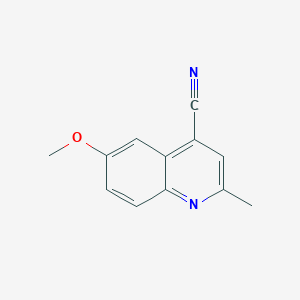

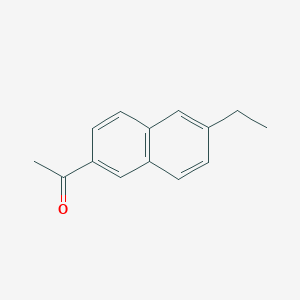
![Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate](/img/structure/B11900153.png)



![9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B11900181.png)
